molecular formula C20H24N4OS B4326939 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE

2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE

Cat. No.: B4326939
M. Wt: 368.5 g/mol
InChI Key: AEDZHHLPXAQOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, dimethylpyridine, and a thioether linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE typically involves the reaction of 3-cyano-4,6-dimethylpyridine-2-thiol with N-(4-diethylamino)phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The cyano group and thioether linkage play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(o-tolyl)acetamide
  • 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid

Uniqueness

2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[4-(diethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-5-24(6-2)17-9-7-16(8-10-17)23-19(25)13-26-20-18(12-21)14(3)11-15(4)22-20/h7-11H,5-6,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDZHHLPXAQOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE
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2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE
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2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE
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2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE
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2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE
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2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE

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